molecular formula C9H12O3 B7768965 3-Phenoxy-1,2-propanediol CAS No. 92768-70-2

3-Phenoxy-1,2-propanediol

Cat. No.: B7768965
CAS No.: 92768-70-2
M. Wt: 168.19 g/mol
InChI Key: FNQIYTUXOKTMDM-UHFFFAOYSA-N
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Description

3-Phenoxy-1,2-propanediol is an organic compound with the molecular formula C9H12O3. It is also known by other names such as glycerol α-monophenyl ether and phenol glyceryl ether . This compound is characterized by a phenoxy group attached to a 1,2-propanediol backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

3-Phenoxy-1,2-propanediol can be synthesized through various methods. One common synthetic route involves the reaction of phenol with epichlorohydrin in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Phenoxy-1,2-propanediol undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Phenoxy-1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenoxy-1,2-propanediol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. The phenoxy group can also influence the reactivity and stability of the compound in various chemical environments .

Comparison with Similar Compounds

3-Phenoxy-1,2-propanediol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of phenoxy and propanediol groups, which confer distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

3-phenoxypropane-1,2-diol
Source PubChem
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InChI

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Source PubChem
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InChI Key

FNQIYTUXOKTMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID90870597
Record name 1-Phenoxy-2,3-propanediol
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Molecular Weight

168.19 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Phenylglyceryl ether
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Vapor Pressure

0.00002 [mmHg]
Record name Phenylglyceryl ether
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CAS No.

538-43-2, 16354-93-1, 92768-70-2
Record name 3-Phenoxy-1,2-propanediol
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Record name Phenylglyceryl ether
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Record name D-Threo-1-phenylglycerol
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Record name 3-PHENOXY-1,2-PROPANEDIOL
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Record name 1-Phenoxy-2,3-propanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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